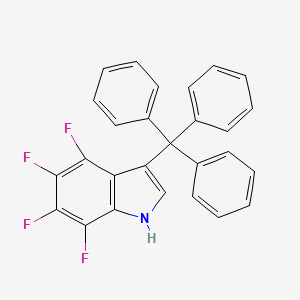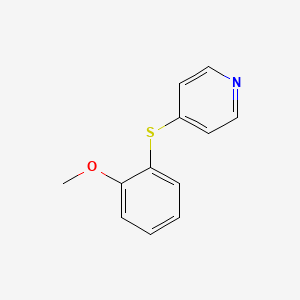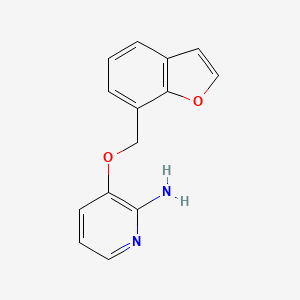
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring attached to a pent-2-yn-1-one backbone with two methyl groups at the 4th position
准备方法
The synthesis of 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one typically involves the following steps:
Synthetic Routes: One common method involves the alkylation of naphthalene with a suitable alkyne precursor under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a controlled level to ensure the desired product formation.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
化学反应分析
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2). Reactions are often conducted under controlled temperatures and inert atmospheres.
Major Products: The major products depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces alcohols or alkanes.
科学研究应用
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
相似化合物的比较
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4-dimethyl-1-phenyl-pent-2-yn-1-ol and 7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one share structural similarities.
属性
CAS 编号 |
603126-39-2 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-naphthalen-1-ylpent-2-yn-1-one |
InChI |
InChI=1S/C17H16O/c1-17(2,3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3 |
InChI 键 |
YIFVSAQWKUIIMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CC(=O)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)

